Cas no 2309468-92-4 (Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1))

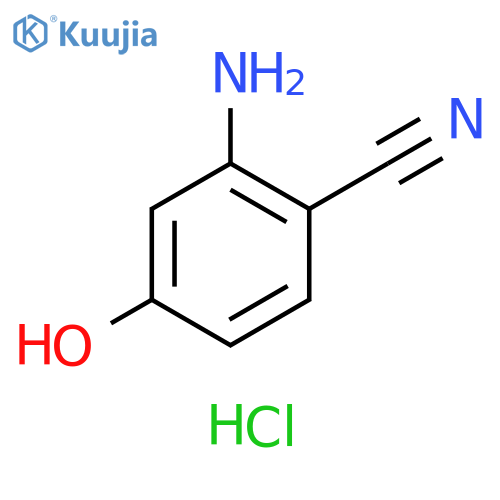

2309468-92-4 structure

商品名:Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1)

CAS番号:2309468-92-4

MF:C7H7ClN2O

メガワット:170.59628033638

CID:6465876

Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1)

- 2-Amino-4-hydroxybenzonitrile hydrochloride

-

- インチ: 1S/C7H6N2O.ClH/c8-4-5-1-2-6(10)3-7(5)9;/h1-3,10H,9H2;1H

- InChIKey: WBMOTJKWYQLBGQ-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(O)=CC=1N)#N.Cl

Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7353608-2.5g |

2-amino-4-hydroxybenzonitrile hydrochloride |

2309468-92-4 | 95.0% | 2.5g |

$2631.0 | 2025-03-11 | |

| Enamine | EN300-7353608-10.0g |

2-amino-4-hydroxybenzonitrile hydrochloride |

2309468-92-4 | 95.0% | 10.0g |

$5774.0 | 2025-03-11 | |

| 1PlusChem | 1P028L3U-1g |

2-amino-4-hydroxybenzonitrilehydrochloride |

2309468-92-4 | 95% | 1g |

$1722.00 | 2024-05-24 | |

| 1PlusChem | 1P028L3U-50mg |

2-amino-4-hydroxybenzonitrilehydrochloride |

2309468-92-4 | 95% | 50mg |

$448.00 | 2024-05-24 | |

| 1PlusChem | 1P028L3U-5g |

2-amino-4-hydroxybenzonitrilehydrochloride |

2309468-92-4 | 95% | 5g |

$4875.00 | 2023-12-18 | |

| 1PlusChem | 1P028L3U-10g |

2-amino-4-hydroxybenzonitrilehydrochloride |

2309468-92-4 | 95% | 10g |

$7199.00 | 2023-12-18 | |

| 1PlusChem | 1P028L3U-100mg |

2-amino-4-hydroxybenzonitrilehydrochloride |

2309468-92-4 | 95% | 100mg |

$638.00 | 2024-05-24 | |

| 1PlusChem | 1P028L3U-2.5g |

2-amino-4-hydroxybenzonitrilehydrochloride |

2309468-92-4 | 95% | 2.5g |

$3314.00 | 2023-12-18 | |

| Enamine | EN300-7353608-0.1g |

2-amino-4-hydroxybenzonitrile hydrochloride |

2309468-92-4 | 95.0% | 0.1g |

$466.0 | 2025-03-11 | |

| Enamine | EN300-7353608-0.25g |

2-amino-4-hydroxybenzonitrile hydrochloride |

2309468-92-4 | 95.0% | 0.25g |

$666.0 | 2025-03-11 |

Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1) 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

2309468-92-4 (Benzonitrile, 2-amino-4-hydroxy-, hydrochloride (1:1)) 関連製品

- 55290-64-7(Dimethipin)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量